2,3-Dimethylaniline

Overview

Description

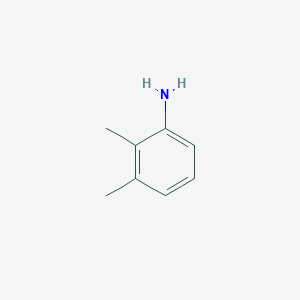

2,3-Dimethylaniline (2,3-DMA), also known as 2,3-xylidine, is an aromatic amine with the molecular formula C₈H₁₁N. It is structurally characterized by two methyl groups substituted at the 2- and 3-positions of the aniline ring. This compound is widely utilized in pharmaceutical synthesis (e.g., as a precursor for mefenamic acid) and materials science (e.g., anticorrosion polymers) .

Preparation Methods

2,3-Dimethylaniline can be synthesized through several methods:

Alkylation of Aniline: One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows[ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ]

Using Dimethyl Ether: Another method uses dimethyl ether as the methylating agent under similar conditions.

Chemical Reactions Analysis

2,3-Dimethylaniline undergoes various chemical reactions:

Oxidation: It reacts with strong oxidizing agents, leading to the formation of corresponding nitro compounds.

Reduction: The compound can be reduced to form different amines.

Substitution: It undergoes electrophilic substitution reactions, such as nitration, to form nitro derivatives.

Reactivity with Electrophiles: It is reactive toward electrophiles due to the presence of the amino group, which is an electron-donating group.

Scientific Research Applications

Chemical Synthesis

2,3-Dimethylaniline is primarily used as a reagent in the synthesis of various organic compounds. Its applications include:

- Dyes and Pigments : It serves as a key intermediate in the production of vibrant dyes used in textiles. The stability and color properties imparted by this compound are crucial for high-quality dye formulations .

- Pharmaceuticals : This compound is involved in the synthesis of several pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid. The incorporation of this compound enhances the efficacy of active pharmaceutical ingredients .

Polymer Manufacturing

In polymer chemistry, this compound is utilized to produce conductive polymers. For instance:

- Poly(this compound) : This derivative exhibits improved solubility and dispersibility compared to polyaniline. It has applications in anticorrosive coatings due to its enhanced protective properties against environmental degradation .

Analytical Chemistry

This compound plays a significant role in analytical methods:

- Chromatography : It is employed as a reagent in chromatographic techniques for the separation and identification of various compounds. This application is vital for quality control in chemical manufacturing and research laboratories .

Biological Research

The compound has been studied for its biological effects:

- Mutagenicity Studies : Research indicates that this compound exhibits mutagenic properties under certain conditions. In bacterial reverse mutation assays, it has shown positive results, suggesting potential implications for genetic research and toxicology .

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of mefenamic acid using this compound as a precursor. The research demonstrated that the incorporation of this compound significantly improved the drug's anti-inflammatory efficacy while maintaining safety profiles suitable for clinical use.

Case Study 2: Environmental Impact Analysis

Research conducted on the environmental persistence of this compound revealed its potential effects on aquatic ecosystems when used in dye manufacturing processes. The findings prompted further investigation into safer alternatives and regulatory measures to mitigate environmental risks.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Dyes, Pharmaceuticals | Enhanced stability and efficacy |

| Polymer Manufacturing | Conductive Polymers (e.g., Poly(2,3-DMA)) | Improved solubility and corrosion resistance |

| Analytical Chemistry | Chromatography | Effective separation and identification |

| Biological Research | Mutagenicity Studies | Insights into genetic toxicity |

Mechanism of Action

The mechanism of action of 2,3-Dimethylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Dimethylaniline Isomers

Structural and Physicochemical Properties

Key physicochemical properties of 2,3-DMA and its isomers are summarized in Table 1.

Table 1: Physicochemical Properties of Selected Dimethylaniline Isomers

Structural differences influence chromatographic behavior. For instance, 2,3-DMA co-elutes with 3,4-DMA in gas chromatography (GC) due to similar retention times, necessitating liquid chromatography (LC) for resolution .

Mutagenicity and Toxicity

Mutagenicity studies in mice reveal divergent risks among isomers (Table 2). While 2,6-DMA is a known nasal cavity carcinogen in rodents, 2,3-DMA exhibits weaker mutagenic activity in comet and micronucleus assays .

Table 2: Mutagenic and Toxicological Profiles

Analytical Challenges

2,3-DMA and 3,4-DMA co-elute in GC/MS due to similar volatility, requiring LC/MS-MS for distinct quantification . For pharmaceuticals, 2,3-DMA is monitored at parts-per-million (ppm) levels using RP-LC with a limit of quantification (LOQ) of 0.08 ppm . In contrast, 2,6-DMA is often analyzed via GC for environmental monitoring .

Biological Activity

2,3-Dimethylaniline (2,3-DMA) is an aromatic amine that has garnered attention in various fields of research due to its biological activity. This compound is primarily recognized for its role in synthetic chemistry as a precursor to dyes and pharmaceuticals, but its biological implications, including mutagenicity and antibacterial properties, are significant. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential therapeutic applications.

This compound is an organic compound with the molecular formula C₈H₁₁N. It can be synthesized through the methylation of aniline or via other organic synthesis methods. Its structure features two methyl groups attached to the benzene ring of aniline, influencing its reactivity and biological interactions.

The biological activity of 2,3-DMA is primarily attributed to its metabolic transformation within the body. Upon exposure, it undergoes biotransformation via phase I and phase II metabolic pathways:

- Enzyme Interaction : 2,3-DMA interacts with various xenobiotic-metabolizing enzymes, leading to the formation of reactive intermediates such as nitrenium ions and quinone imines. These intermediates can induce oxidative stress by generating reactive oxygen species (ROS), which are implicated in DNA damage and mutagenicity .

- DNA Damage : Studies have demonstrated that 2,3-DMA can cause DNA strand breaks in mammalian cells through ROS generation. The comet assay has shown a dose-dependent increase in DNA damage following exposure to this compound .

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic properties. For instance:

- In vitro studies have reported that exposure to 2,3-DMA leads to significant increases in mutagenic activity in cultured mammalian cells .

- The compound's ability to form DNA adducts through redox cycling has been highlighted as a key mechanism for its mutagenic effects .

Hematotoxicity

Toxicological assessments have identified hematotoxic effects associated with 2,3-DMA:

- A study reported a Lowest Observed Adverse Effect Level (LOAEL) of 1.2 mmol/kg body weight for hematological effects in animal models .

- Significant alterations in blood parameters were observed at higher doses, indicating a potential risk for hematological disorders upon prolonged exposure .

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound:

- Antibacterial Efficacy : Compounds derived from 2,3-DMA have shown moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives exhibited effective inhibition against various bacterial strains with half-maximal inhibitory concentrations (IC50) comparable to established antibiotics .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,3-Dimethylaniline in biological matrices?

- Methodology : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used. For GC, a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID) is effective. For HPLC, reverse-phase C18 columns with UV detection at 254 nm are suitable. Sample preparation often involves liquid-liquid extraction using ethyl acetate or solid-phase extraction (SPE) for complex matrices like blood or milk. Calibration requires external standards, and method validation should include recovery rates (70–120%) and detection limits (≤0.1 ppm) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Safety Measures :

- Exposure Control : Use fume hoods, gloves (nitrile), and protective eyewear. Avoid skin contact and inhalation due to acute toxicity (LD50 oral rat: 250 mg/kg) .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid environmental release .

Q. How can this compound be synthesized into polymers for anticorrosion applications?

- Synthesis Protocol :

- Chemical Oxidative Polymerization : Use ammonium persulfate (APS) as an oxidizer and phosphoric acid (H₃PO₄) as a dopant. Optimal molar ratios: n(H₃PO₄)/n(2,3-DMA)/n(APS) = 2.5:1:2.

- Conditions : React at 30°C for 24 hrs under N₂. The resulting poly(2,3-DMA) exhibits enhanced solubility in organic solvents (e.g., DMF) and superior anticorrosion efficiency (90% inhibition) compared to polyaniline .

Advanced Research Questions

Q. How do structural differences among dimethylaniline isomers influence their mutagenic potential?

- Comparative Analysis :

- Assays : Comet, micronucleus, and transgenic mutation assays in mice reveal that 2,3-DMA induces DNA strand breaks at 50 mg/kg doses, while 2,6-DMA shows higher carcinogenicity (nasal cavity tumors in rodents).

- Mechanism : Ortho-methyl groups in 2,3-DMA hinder metabolic activation to nitrenium ions, reducing mutagenicity compared to 2,6-DMA .

Q. What distinguishes the mass spectral fragmentation patterns of this compound from its isomers?

- Key Findings :

| Isomer | Appearance Energy (A) for (M-H)+ (eV) | A for (M-CH₃)+ (eV) |

|---|---|---|

| 2,3-DMA | 3.0 | 2.4 |

| 2,4-DMA | 3.0 | 2.5 |

| 2,5-DMA | 4.4 | 3.6 |

- Interpretation : The lower A values for 2,3- and 2,4-DMA suggest similar transition states during fragmentation, whereas 2,5-DMA requires higher energy due to steric effects .

Q. How does ortho-substitution in this compound affect its electronic properties in coordination chemistry?

- Structural Insights :

- Steric Hindrance : The 2,3-dimethyl groups reduce planarity, decreasing conjugation with the aromatic ring. This lowers electron density at the NH₂ group (pKa ≈ 4.8 vs. 4.5 for aniline).

- Coordination Complexes : Reacts with MoO(X)₂(dtc)₂ (X = Cl/Br) to form distorted octahedral complexes, confirmed by UV-Vis (λmax = 450 nm) and XRD .

Q. Data Contradictions and Resolutions

- Mutagenicity vs. Carcinogenicity : While 2,6-DMA is carcinogenic in rodents, 2,3-DMA shows weaker mutagenicity despite structural similarity. This discrepancy highlights the need for isomer-specific metabolic profiling .

- Polymer Solubility : Poly(2,3-DMA) exhibits better solubility than polyaniline due to methyl group disruption of crystallinity, contradicting assumptions about ortho-substituent effects .

Properties

IUPAC Name |

2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAKEQGKZNKUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105921-01-5 | |

| Record name | Benzenamine, 2,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105921-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026304 | |

| Record name | 2,3-Xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

430 to 432 °F at 760 mmHg (NTP, 1992), 221.5 °C @ 760 mm Hg, 222 °C | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

206 °F (NTP, 1992), 206 °F (97 °C) (Closed cup), 96 °C c.c. | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 75 °F (NTP, 1992), Sol in alcohol, ether; soluble in carbon tetrachloride, Slightly sol in water, Soluble in oxygenated solvents., Solubility in water, g/100ml at 20 °C: 15 | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9931 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9931 @ 20 °C, Relative density (water = 1): 0.99 | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.19 | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 13 | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid | |

CAS No. |

87-59-2 | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD450ABI9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 5 °F (NTP, 1992), < -15 °C, 2 °C | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.